Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide is a chemical compound with the molecular formula C9H17O5P. This compound is part of the phosphinecarboxylic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and other derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, which can alter the activity of the metal and the overall complex. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide can be compared with other similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar chemical properties but different functional groups, leading to variations in reactivity and applications.
Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide:
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity patterns .
Properties
CAS No. |
72304-83-7 |
---|---|
Molecular Formula |
C9H17O5P |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
cyclopentylmethyl dimethoxyphosphorylformate |
InChI |
InChI=1S/C9H17O5P/c1-12-15(11,13-2)9(10)14-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
InChI Key |
JFIMJVVUALEVAC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)OCC1CCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.